Cas no 2172543-03-0 (5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
- EN300-1593708
- 2172543-03-0
-
- インチ: 1S/C8H12N4O/c1-4-3-6(4)12-5(2)7(8(9)13)10-11-12/h4,6H,3H2,1-2H3,(H2,9,13)
- InChIKey: OCSGPJDGLNSILP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)N(C2CC2C)N=N1)N
計算された属性
- せいみつぶんしりょう: 180.10111102g/mol
- どういたいしつりょう: 180.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 73.8Ų
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593708-0.05g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1593708-5000mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 5000mg |
$3728.0 | 2023-09-23 | ||
Enamine | EN300-1593708-50mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1593708-10.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1593708-1.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1593708-5.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1593708-1000mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 1000mg |
$1286.0 | 2023-09-23 | ||
Enamine | EN300-1593708-2.5g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 2.5g |
$2520.0 | 2023-06-04 | ||
Enamine | EN300-1593708-0.5g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1593708-0.1g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.1g |
$1131.0 | 2023-06-04 |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Comprehensive Overview of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0)
The compound 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This triazole-based derivative features a methylcyclopropyl substituent and a carboxamide functional group, which contribute to its distinctive physicochemical properties and biological activity. Researchers are particularly interested in its role as a potential enzyme inhibitor or ligand for various biological targets.
In the context of current scientific trends, 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide aligns with the growing demand for novel small molecule therapeutics and crop protection agents. The triazole core is a privileged scaffold in drug discovery, known for its versatility in interacting with biological systems. Recent studies have explored its potential in addressing challenges such as antimicrobial resistance and sustainable agriculture, making it a compound of interest for both pharmaceutical and agricultural applications.
The synthesis of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions, including cycloaddition and amide coupling strategies. Its methylcyclopropyl moiety introduces steric constraints that can influence molecular conformation and binding affinity, a feature increasingly valued in rational drug design. Analytical characterization of this compound often employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
From a pharmacological perspective, preliminary research suggests that 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide may exhibit modulatory effects on specific biological pathways. Its carboxamide group enables hydrogen bonding interactions with target proteins, while the triazole ring can participate in dipole-dipole interactions and π-stacking. These properties make it a candidate for further investigation in structure-activity relationship (SAR) studies, particularly in the development of selective inhibitors for disease-relevant enzymes.
In the agrochemical sector, the compound's structural features suggest potential utility as a plant growth regulator or pesticide intermediate. The methylcyclopropyl group may confer stability against metabolic degradation, an important consideration for field applications. Researchers are examining its environmental fate and ecotoxicological profile to assess its suitability for sustainable crop protection strategies.
Quality control and analytical method development for 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide require rigorous validation protocols. Modern HPLC and UPLC techniques are commonly employed to ensure purity standards, particularly for research-grade material. The compound's stability under various storage conditions is an active area of investigation, with studies focusing on degradation kinetics and impurity profiling.
As the scientific community continues to explore heterocyclic compounds with novel architectures, 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide represents an interesting case study in molecular design. Its combination of a triazole core with cyclopropyl and carboxamide functionalities offers multiple vectors for structural modification, enabling medicinal chemists to fine-tune its properties for specific applications. Current research directions include exploring its potential in fragment-based drug discovery and as a building block for more complex molecular architectures.
The commercial availability of 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172543-03-0) through specialty chemical suppliers has facilitated broader investigation of this compound. Researchers interested in its applications frequently search for information on synthetic protocols, biological activity data, and safety handling procedures. The compound's material safety data sheet (MSDS) provides essential information for proper laboratory handling, though it is not classified as hazardous under standard regulations.
Future research on 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide will likely focus on expanding its utility in drug discovery pipelines and agrochemical development. The integration of computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling may accelerate the identification of optimal derivatives. As with many specialized organic compounds, the development of scalable synthetic routes remains an important consideration for potential industrial applications.
2172543-03-0 (5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)
- 1931958-62-1(2-(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-ylacetamide dihydrochloride)
- 2193061-22-0(6-(prop-2-yn-1-yl)-1,2,6-triazaspiro2.5oct-1-ene)
- 2171700-23-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid)
- 1426299-58-2(Macrolactin Y)
- 7583-92-8(1-Amino-4-methylpyridinium Iodide)
- 861113-59-9(2,2,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde)
- 2228563-57-1(O-{2-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)
- 134150-70-2(N-Benzyl-2-formyl Desipramine)
- 1057674-00-6(Ethyl 3-(2-bromo-5-fluorophenyl)propanoate)




